
5,5,7,7-Tetramethyl-2-oxo-6,8-dihydro-1H-quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,5,7,7-Tetramethyl-2-oxo-6,8-dihydro-1H-quinoline-3-carbonitrile, also known as TQ, is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic properties. TQ belongs to the class of quinoline derivatives and has been studied for its anti-inflammatory, antioxidant, and anticancer activities.
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties. They are effective in preventing metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in materials science and engineering for protecting metal surfaces in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Biomedical Research
In the realm of medicinal chemistry, quinoline and its derivatives have been explored for their broad-spectrum biological activities. They show significant antiproliferative, anti-tumor, anti-inflammatory, and antimicrobial properties. This diversity in bioactivity makes them promising candidates for drug discovery and the design of new therapeutics (Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020; Pereira et al., 2015).
Environmental Applications
In environmental science, the degradation of quinoline derivatives has been a subject of study due to their presence in industrial waste and their potential toxicological effects. Research focuses on efficient degradation methods to minimize their impact on human health and the environment (Luo et al., 2020).
Material Science
Quinoline derivatives are also utilized in material science for the development of organic materials and nanoscience. They serve as basic scaffolds in the synthesis of n-type semiconductors, sensors, liquid crystals, and microporous polymers for energy storage (Segura, Juárez, Ramos, & Seoane, 2015).
Green Chemistry
Furthermore, the synthesis of quinoline scaffolds through green chemistry approaches is gaining attention. Researchers aim to design methods that are less hazardous to human health and the environment, emphasizing the importance of sustainable chemistry (Nainwal et al., 2019).
properties
IUPAC Name |
5,5,7,7-tetramethyl-2-oxo-6,8-dihydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-13(2)6-11-10(14(3,4)8-13)5-9(7-15)12(17)16-11/h5H,6,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVJQNGFRNSTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)C#N)C(C1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,7,7-Tetramethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

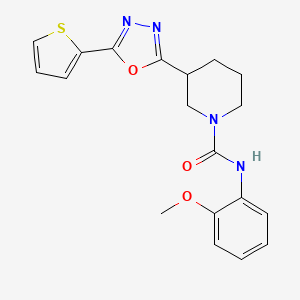
![N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide](/img/structure/B2479469.png)
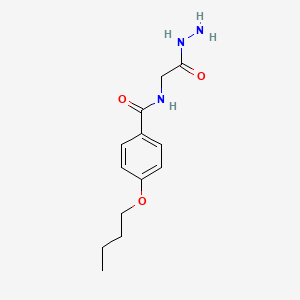
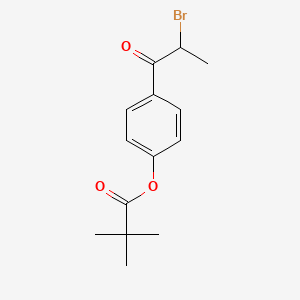
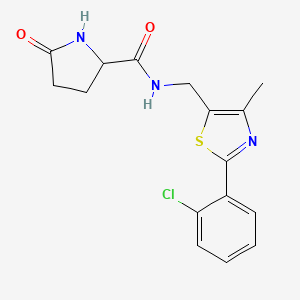
![6-(3,3-Diphenylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2479479.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2479480.png)


![Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride](/img/structure/B2479483.png)
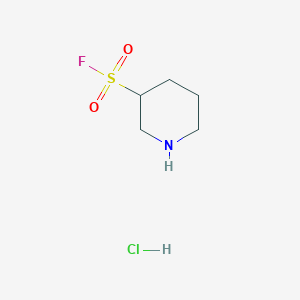
![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2479486.png)

